Benzyl myristate

Description

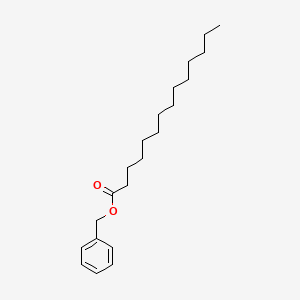

Structure

3D Structure

Properties

IUPAC Name |

benzyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMGCEIAYMZKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185091 | |

| Record name | Benzyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31161-71-4 | |

| Record name | Benzyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31161-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL MYRISTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93YQ04RQ2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Benzyl Myristate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Benzyl Myristate (CAS No: 31161-71-4), an ester of significant interest to researchers, scientists, and professionals in drug development and cosmetic science. The document details its core chemical identity, molecular structure, and critical physicochemical properties. Furthermore, it presents a detailed protocol for its laboratory synthesis via Fischer-Speier esterification, supported by a logical workflow diagram. The guide explores its primary applications as a functional excipient in pharmaceutical formulations, particularly for topical delivery, and as a versatile emollient and texture enhancer in personal care products. Safety, handling, and toxicological data are also summarized to provide a complete profile for laboratory and industrial use.

Chemical Identity and Molecular Structure

This compound is the formal chemical name for the ester formed from myristic acid (tetradecanoic acid) and benzyl alcohol. Its identity is standardized across chemical databases and regulatory bodies by a unique set of identifiers.

-

Synonyms : Myristic acid benzyl ester, Tetradecanoic acid, phenylmethyl ester[1][3][5]

-

EC Number : 250-493-3[1]

The molecular structure consists of a C14 saturated fatty acid chain (the myristoyl group) linked via an ester bond to the methylene group of a benzyl moiety.

-

Canonical SMILES : CCCCCCCCCCCCCC(=O)OCc1ccccc1[6]

-

InChI : InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3[3][6]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various formulations and are crucial for its application in drug delivery and cosmetic science. It is characterized as a colorless to pale yellow liquid or low-melting solid with a mild odor.[2][5]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid/solid | [2][5] |

| Melting Point | 20-21 °C | [2][3] |

| Boiling Point | 288-290 °C | [3] |

| Density | 0.9321 g/cm³ at 25 °C | [1][3] |

| logP (o/w) | ~8.3 (estimated) | [2] |

| Solubility | Soluble in alcohol and organic solvents; Insoluble in water | [2][5] |

Synthesis of this compound

Underlying Principle: Fischer-Speier Esterification

This compound is synthesized via the acid-catalyzed esterification of myristic acid with benzyl alcohol.[5] This reaction, a classic example of Fischer-Speier esterification, involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., sulfuric acid). This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol. The subsequent elimination of a water molecule yields the ester. The reaction is reversible; therefore, to ensure a high yield, water is typically removed from the reaction mixture as it forms, driving the equilibrium toward the product side in accordance with Le Châtelier's principle.

Experimental Protocol

This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents & Equipment:

-

Myristic Acid (1.0 eq)

-

Benzyl Alcohol (1.5 eq)

-

Toluene (as solvent and for azeotropic removal of water)

-

Concentrated Sulfuric Acid (catalytic amount, ~0.02 eq)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : To a round-bottom flask, add myristic acid, benzyl alcohol, and toluene.

-

Catalyst Addition : While stirring, cautiously add the catalytic amount of concentrated sulfuric acid.

-

Reflux : Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring : Continue the reaction until no more water is collected in the trap (typically 3-5 hours), indicating the reaction is complete.

-

Workup : Cool the reaction mixture to room temperature. Transfer it to a separatory funnel.

-

Washing : Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying : Dry the separated organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification : Remove the toluene solvent under reduced pressure using a rotary evaporator. The excess benzyl alcohol can be removed via vacuum distillation to yield the purified this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound's physicochemical properties make it a valuable component in both pharmaceutical and cosmetic formulations.

Role as an Excipient in Pharmaceutical Formulations

In the pharmaceutical industry, particularly for topical and transdermal drug delivery systems, this compound serves as a functional excipient. Its primary roles include:

-

Emollient : It imparts a softening and soothing effect on the skin.

-

Solvent : Its lipophilic nature allows it to dissolve or disperse poorly water-soluble active pharmaceutical ingredients (APIs).

-

Penetration Enhancer : It can enhance the absorption of active ingredients through the skin by temporarily modifying the barrier properties of the stratum corneum.[5] This is a critical function for improving the bioavailability of topical drugs.

Utility in Cosmetic Science

This compound is widely used in cosmetics and personal care products due to its favorable sensory profile and functional benefits.[5]

-

Skin-Conditioning Agent : As an emollient, it helps maintain skin hydration by forming a barrier that reduces moisture loss, leaving the skin feeling smooth and non-greasy.[7]

-

Texture Enhancer : It imparts a luxurious, silky feel to formulations such as lotions, creams, and sunscreens, improving their spreadability and user experience.[7]

-

Solvent : It is an effective solvent for various cosmetic ingredients, including UV filters, contributing to the stability and efficacy of sunscreen formulations.[5]

Safety and Handling

This compound is considered to have a low toxicity profile.[5] However, as with many esters, it may cause skin irritation in individuals with high sensitivity.[5]

-

Personal Protective Equipment (PPE) : Standard laboratory safety protocols should be followed. This includes wearing safety goggles with side-shields, impervious clothing, and gloves.[8] In cases of potential aerosol generation or exceeding exposure limits, respiratory protection may be required.[8]

-

Accidental Release : In case of a spill, prevent further leakage if safe to do so. Contain the spill and collect it for disposal by a licensed chemical destruction facility. Avoid discharge into sewer systems.[8]

-

Toxicology : There is limited publicly available data on oral, dermal, and inhalation toxicity.[2] No GHS hazard classifications were found in the reviewed sources.[2]

-

Environmental Fate : Data on persistence, degradability, and bioaccumulative potential in the environment are largely unavailable.[8]

Conclusion

This compound is a well-characterized ester with the definitive CAS number 31161-71-4. Its unique combination of properties—including its role as an emollient, solvent, and penetration enhancer—makes it a highly functional ingredient for drug development professionals and cosmetic scientists. Its synthesis is straightforward, following established principles of esterification. While generally regarded as safe for its intended applications, adherence to standard industrial hygiene and handling procedures is essential.

References

-

South Africa Noncomedogenic Skincare. (2025, March 17). Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products. Retrieved January 2, 2026, from [Link]

-

The Good Scents Company. (n.d.). This compound tetradecanoic acid, phenylmethyl ester. Retrieved January 2, 2026, from [Link]

-

Cosmetic Ingredient Review. (n.d.). PPG-3 Benzyl Ether Myristate - Description. Retrieved January 2, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

PubChem, National Institutes of Health. (n.d.). PPG-3 benzyl ether myristate | C30H52O5 | CID 139033530. Retrieved January 2, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound, 31161-71-4 [thegoodscentscompany.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 31161-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. CAS 31161-71-4: this compound | CymitQuimica [cymitquimica.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 8. echemi.com [echemi.com]

A Technical Guide to the Natural Sourcing and Extraction of Myristic Acid for Synthetic Applications

Abstract

Myristic acid, or tetradecanoic acid, is a 14-carbon saturated fatty acid that serves as a critical raw material in the pharmaceutical, cosmetic, and industrial sectors.[1][2][3][4] Its utility as a precursor for the synthesis of novel therapeutic agents, particularly inhibitors of N-myristoyltransferase (NMT), has driven significant interest in efficient and high-purity sourcing.[5][6][7][8] This guide provides an in-depth exploration of the primary natural reservoirs of myristic acid, details field-proven methodologies for its extraction and purification, and discusses its activation for subsequent synthetic transformations. The protocols and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile fatty acid in their work.

Principal Natural Reservoirs of Myristic Acid

Myristic acid is widely distributed in nature, predominantly in the form of its triglyceride, trimyristin. The economic viability of its extraction is largely dependent on the concentration within the source material. The most significant sources are botanical, with certain animal fats and microbial systems also serving as viable, albeit less common, reservoirs.

Botanical Sources: The Primary Commercial Mainstays

Vegetable fats and oils are the most concentrated and commercially exploited sources of myristic acid.

-

Nutmeg (Myristica fragrans): The seed of the nutmeg tree is the most potent natural source of myristic acid.[1][9] The expressed fat, known as nutmeg butter, can contain up to 75% trimyristin by weight, which, upon hydrolysis, yields myristic acid.[9][10][11] This high concentration makes nutmeg the preferred source for laboratory-scale and high-purity extractions.

-

Palm Kernel Oil (from Elaeis guineensis): A major industrial source, palm kernel oil is rich in medium-chain fatty acids. Myristic acid constitutes a significant portion of its fatty acid profile.[12][13][14]

-

Coconut Oil (from Cocos nucifera): Similar to palm kernel oil, coconut oil is a commercially significant source of myristic acid.[3][12][13][15][16] The commercial production of myristic acid often involves the fractional distillation of hydrolyzed fatty acids from these two oils.[13]

Animal and Microbial Sources

While plants are the primary source, myristic acid is also present in animal fats and can be produced by microorganisms.

-

Dairy and Animal Fats: Butterfat contains a notable percentage of myristic acid, typically ranging from 8–14% in bovine milk.[9][12] It is also a minor component in many other animal fats.[9][13]

-

Microbial Synthesis: Emerging research has identified certain oleaginous yeasts (e.g., Starmerella bombicola) and microalgae as potential producers of myristic acid and other fatty acids, offering a pathway for controlled, fermentative production.[17][18][19]

Data Summary: Myristic Acid Content in Natural Sources

| Natural Source | Form | Typical Myristic Acid / Trimyristin Content (%) | Key Reference(s) |

| Nutmeg Seed | Trimyristin | 60 - 75% | [10][11] |

| Palm Kernel Oil | Myristic Acid | 14 - 16.5% | [12][20] |

| Coconut Oil | Myristic Acid | 8 - 16.8% | [12][15][16] |

| Bovine Milk Fat | Myristic Acid | 8 - 14% | [9] |

Extraction and Isolation: From Raw Material to Purified Acid

The extraction of myristic acid is a multi-step process that begins with the isolation of the total lipid fraction (or specifically, trimyristin) from the source material. This is followed by a chemical or enzymatic hydrolysis step to liberate the free fatty acid, which is then purified to the desired specification.

Caption: General workflow for myristic acid production.

Step 1: Lipid Extraction from Botanical Sources

The initial objective is to separate the fat-soluble components, primarily triglycerides, from the solid plant matrix. The choice of method balances efficiency, solvent use, and scalability.

ASE is a highly efficient method that utilizes elevated temperatures and pressures to decrease solvent viscosity and increase mass transfer, reducing extraction time and solvent consumption compared to traditional methods like Soxhlet.[21][22]

Methodology:

-

Preparation: Grind nutmeg seeds to a fine powder (e.g., <0.5 mm particle size) to maximize surface area.

-

Cell Loading: Mix approximately 8 g of the ground nutmeg with a dispersing agent like diatomaceous earth and load it into a stainless-steel extraction cell.[21]

-

Extraction Parameters:

-

Collection & Concentration: The extract is collected in a vial. The solvent is then removed under vacuum using a rotary evaporator at ~60°C to yield the crude nutmeg butter, which is rich in trimyristin.[21]

Causality: The high temperature increases the solubility of trimyristin, while the high pressure forces the solvent into the matrix pores. This combination results in a faster and more exhaustive extraction than methods performed at atmospheric pressure.[21]

A classic and exhaustive technique, ideal for laboratory scale, ensuring high recovery of lipids.

Methodology:

-

Preparation: Place ~10 g of finely ground nutmeg into a cellulose extraction thimble.

-

Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor. Add 150 mL of a suitable solvent (e.g., tert-butyl methyl ether, n-hexane) and boiling chips to the distillation flask below.[23]

-

Extraction: Heat the flask. The solvent vaporizes, bypasses the chamber, condenses, and drips back onto the sample, dissolving the trimyristin. When the chamber is full, the solvent siphons back into the flask. This cycle repeats for 4-6 hours.

-

Concentration: After extraction, the solvent in the flask, now rich with dissolved trimyristin, is evaporated to yield the crude product.[23]

Step 2: Hydrolysis of Triglycerides to Free Myristic Acid

The ester bonds of the extracted trimyristin must be cleaved to release the myristic acid. Alkaline hydrolysis (saponification) is the most robust and widely used chemical method.

Caption: The two-stage process of saponification and acidification.

This self-validating protocol converts the fat into a water-soluble soap, which then allows for the precipitation of the pure acid upon pH adjustment.

Methodology:

-

Reaction Setup: In a round-bottomed flask, combine the crude trimyristin extract with a 10% aqueous solution of sodium hydroxide (NaOH). Add an equal volume of 95% ethanol to act as a co-solvent, ensuring the immiscible fat and aqueous base can react.[23][24]

-

Saponification: Add boiling chips and reflux the mixture with gentle heating (e.g., on a steam bath) for 1-2 hours. The reaction is complete when the solution becomes clear and homogenous, indicating all the trimyristin has been converted to the soluble sodium myristate and glycerol.[24]

-

Acidification: Allow the reaction mixture to cool. Pour the solution into a beaker containing hot water and, with constant stirring, slowly add concentrated hydrochloric acid (HCl) until the solution is strongly acidic (pH ~2).[23][24][25]

-

Isolation: A white solid, myristic acid, will precipitate out of the acidic solution. Cool the mixture in an ice bath for at least 15-20 minutes to maximize precipitation.[23]

-

Collection: Collect the solid myristic acid by vacuum filtration, washing the filter cake with several small portions of cold deionized water to remove residual salts (NaCl) and glycerol.[23]

Trustworthiness: The visual endpoint of a clear solution in step 2 confirms the completion of saponification. The subsequent precipitation upon acidification is a direct validation of the successful formation of the fatty acid salt.

Step 3: Purification of Crude Myristic Acid

The product from hydrolysis requires purification to remove co-precipitated fatty acids and other impurities. Recrystallization is the most effective laboratory-scale method.

Methodology:

-

Dissolution: Transfer the crude, dried myristic acid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. It is crucial to use the minimum volume to ensure the solution is saturated upon cooling.

-

Crystallization: Slowly add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to complete the crystallization process. Slow cooling is key to forming large, pure crystals.

-

Collection: Collect the purified myristic acid crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water solution, and dry thoroughly. The purity can be verified by melting point analysis (literature value: 54-55°C).[26]

Myristic Acid as a Precursor for Synthesis

High-purity myristic acid is the starting point for synthesizing a wide array of derivatives for drug development. The primary synthetic challenge is the activation of the relatively unreactive carboxylic acid group.

Activation to Myristoyl Chloride

Conversion to the highly reactive acyl chloride is the most common first step for creating amides and esters.[8]

Caption: Activation of myristic acid and subsequent amidation.

This activation enables facile reaction with nucleophiles. For example, reacting myristoyl chloride with various aryl amines yields a library of myristic acid amide derivatives.[8] These derivatives are frequently designed to act as potent inhibitors of N-myristoyltransferase (NMT), an enzyme that attaches a myristoyl group to proteins (myristoylation). This process is vital for the function of many proteins involved in signal transduction, oncogenesis, and the life cycles of fungi and viruses, making NMT a compelling therapeutic target.[5][6][7]

Conclusion

Myristic acid is a readily accessible and highly valuable natural product. Its high concentration in sources like nutmeg, coconut, and palm kernel oils makes it an economically viable starting material for complex synthesis. By employing robust extraction techniques such as ASE, followed by well-established saponification and purification protocols, researchers can reliably obtain high-purity myristic acid. This purified acid serves as a foundational building block for the development of targeted therapeutics, particularly NMT inhibitors, underscoring the critical link between natural product chemistry and modern drug discovery.

References

- Britannica. Nutmeg butter | essential oil.

- Bentham Science Publishers. Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight.

- Whole Food C

- Wikipedia. Nutmeg.

- Bentham Science. Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight.

- Vegan Universal. Foods High In Myristic Acid - List.

- MDPI. Fatty Acid and Sterol Profile of Nutmeg (Myristica fragrans) and Star Anise (Illicium verum) Extracted Using Three Different Methods.

- ChemicalBook.

- University of Massachusetts Amherst. Isolation of Trimyristin from Nutmeg and Its Hydrolysis to Myristic Acid.

- StuDocu.

- American Chemical Society Publications. New Crystallization of Fatty Acids from Aqueous Ethanol Solution Combined with Liquid−Liquid Extraction.

- National Center for Biotechnology Information. Chemical diversity and pharmacological significance of the secondary metabolites of nutmeg (Myristica fragrans Houtt.).

- National Center for Biotechnology Information.

- Google Patents.

- ResearchGate. Fatty Acid and Sterol Profile of Nutmeg (Myristica fragrans) and Star Anise (Illicium verum) Extracted Using Three Different Methods.

- ResearchGate. Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight | Request PDF.

- Chempri. Myristic acid.

- FitAudit. Myristic acid (14:0) in Foods.

- Henan Glory Company.

- ResearchGate.

- National Center for Biotechnology Information.

- ResearchGate. Safety assessment of myristic acid as a food ingredient | Request PDF.

- National Center for Biotechnology Information. A comparative study of nutmeg (Myristica fragrans Houtt.) oleoresins obtained by conventional and green extraction techniques.

- Semantic Scholar.

- MDPI.

- Science and Education Publishing.

- Wikipedia. Myristic acid.

-

Organic Syntheses. myristic acid. [Link]

- Frontiers.

- Google Patents.

- ResearchGate. (PDF)

- QYResearch.

- National Center for Biotechnology Information. Acylglycerols of Myristic Acid as New Candidates for Effective Stigmasterol Delivery—Design, Synthesis, and the Influence on Physicochemical Properties of Liposomes.

- Federal University of Santa Catarina.

- Multichem Exports. Myristic acid.

- ResearchGate. (PDF) Identification of Fatty Acids in Virgin Coconut Oil (VCO), Cocoa Beans, Crude Palm Oil (CPO)

- Alpha Chemical Co.

- Chem-Impex. Myristic acid.

- MDPI.

- LookChem. Industrial Applications of Myristic Acid: A Manufacturer's Perspective.

- National Center for Biotechnology Information. Myristic Acid Inhibits the Activity of the Bacterial ABC Transporter BmrA.

- ResearchGate. Myristic Acid Derived Sophorolipid: Efficient Synthesis and Enhanced Antibacterial Activity.

Sources

- 1. Myristic acid Exporter | Myristic acid Exporting Company | Myristic acid International Distributor [multichemexports.com]

- 2. alphachem.biz [alphachem.biz]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myristic acid - Wikipedia [en.wikipedia.org]

- 10. Nutmeg butter | essential oil | Britannica [britannica.com]

- 11. Nutmeg - Wikipedia [en.wikipedia.org]

- 12. Foods High in Myristic acid | Whole Food Catalog [wholefoodcatalog.info]

- 13. Myristic acid: Description, Preparation method and Main application_Chemicalbook [chemicalbook.com]

- 14. businessgrowthreports.com [businessgrowthreports.com]

- 15. Coconut oil and palm oil's role in nutrition, health and national development: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How does coconut oil differ from palm oil?_Palm Oil Extraction FAQ [palmoilextractionmachine.com]

- 17. Frontiers | Integrated Process for the Enzymatic Production of Fatty Acid Sugar Esters Completely Based on Lignocellulosic Substrates [frontiersin.org]

- 18. CN107200684B - A kind of method for extracting myristic acid from marine coccus algae - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. people.chem.umass.edu [people.chem.umass.edu]

- 24. Organic Syntheses Procedure [ftp.orgsyn.org]

- 25. Acylglycerols of Myristic Acid as New Candidates for Effective Stigmasterol Delivery—Design, Synthesis, and the Influence on Physicochemical Properties of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jcmarot.com [jcmarot.com]

A Technical Guide to the Spectral Analysis of Benzyl Myristate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Abstract

This technical guide provides a comprehensive exploration of the spectral analysis of benzyl myristate, a significant ester in various industrial applications, including pharmaceuticals and cosmetics.[1] We delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the unambiguous structural elucidation and quality control of this compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical grounding, field-proven experimental protocols, and detailed data interpretation. Our approach emphasizes scientific integrity, ensuring that the described methodologies are self-validating and grounded in authoritative references.

Introduction: The Significance of this compound and the Imperative of Spectral Analysis

This compound (C₂₁H₃₄O₂) is the ester formed from the condensation of benzyl alcohol and myristic acid.[2][3][4] Its molecular structure, comprising a bulky aliphatic chain and an aromatic benzyl group, imparts unique physicochemical properties that make it a valuable component in various formulations. In the pharmaceutical and cosmetic industries, it often functions as an emollient, conditioning agent, and a solubilizer for active ingredients.[1][5][6][7][8]

Given its role in consumer products and drug formulations, rigorous quality control and structural verification are paramount. Spectroscopic methods, particularly NMR and IR, are indispensable tools in this regard, offering a non-destructive and highly detailed molecular fingerprint of the compound.[9] This guide will systematically dissect the spectral features of this compound, providing the causal logic behind experimental choices and interpretation to ensure the production of reliable and reproducible data, in line with Good Laboratory Practices (GLP).[10][11][12]

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the this compound molecule is the foundation for interpreting its spectral data. The structure consists of a C14 saturated fatty acid chain (myristate) esterified with a benzyl group.

Caption: Molecular structure of this compound with key proton environments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their relative arrangements in the molecule.

Causality Behind Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound as it is a good solvent for esters and its residual proton signal (at ~7.26 ppm) does not interfere with the key signals of the analyte.[13]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H NMR due to its chemical inertness and its single, sharp signal that is upfield from most organic proton signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for the distinct proton environments in this compound.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₅) | 7.30 - 7.40 | Multiplet | 5H |

| Benzylic Protons (-O-CH₂-Ph) | 5.13 | Singlet | 2H |

| α-Methylene Protons (-CH₂-COO-) | 2.29 - 2.30 | Triplet | 2H |

| β-Methylene Protons (-CH₂-CH₂-COO-) | 1.56 - 1.68 | Multiplet | 2H |

| Methylene Chain (-(CH₂)₁₀-) | 1.22 - 1.42 | Multiplet | 20H |

| Terminal Methyl (-CH₃) | 0.84 - 0.92 | Triplet | 3H |

Data compiled from typical ester chemical shift ranges.[14][15][16]

Interpretation of the ¹H NMR Spectrum

-

The aromatic protons appear as a multiplet in the downfield region (7.30-7.40 ppm) due to the deshielding effect of the benzene ring.

-

The benzylic protons are deshielded by the adjacent oxygen and the aromatic ring, resulting in a singlet around 5.13 ppm.[17] The singlet nature arises from the absence of adjacent protons.

-

The α-methylene protons are adjacent to the carbonyl group, which deshields them to the 2.29-2.30 ppm region.[15] They appear as a triplet due to coupling with the neighboring β-methylene protons.

-

The large signal in the aliphatic region (1.22-1.42 ppm) corresponds to the long methylene chain of the myristate moiety.

-

The terminal methyl protons are the most shielded, appearing as a triplet around 0.84-0.92 ppm due to coupling with the adjacent methylene group.[14]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 170 - 175 |

| Aromatic Carbons (C₆H₅) | 128 - 136 |

| Benzylic Carbon (-O-CH₂-Ph) | 66 - 67 |

| α-Methylene Carbon (-CH₂-COO-) | 34 - 35 |

| Methylene Chain (-(CH₂)₁₁-) | 22 - 32 |

| Terminal Methyl Carbon (-CH₃) | ~14 |

Data compiled from typical ester and aromatic compound chemical shift ranges.[13][17]

Interpretation of the ¹³C NMR Spectrum

-

The carbonyl carbon of the ester is significantly deshielded and appears far downfield.

-

The signals for the aromatic carbons will appear in the 128-136 ppm range. The quaternary carbon attached to the benzylic group will have a different chemical shift from the protonated carbons.

-

The benzylic carbon is deshielded by the attached oxygen, appearing around 66-67 ppm.

-

The various methylene carbons of the long aliphatic chain will have closely spaced signals in the upfield region.

-

The terminal methyl carbon is the most shielded carbon, appearing at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Causality Behind Experimental Choices

-

Sampling Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples like this compound, requiring minimal sample preparation. Alternatively, a thin film between salt plates (NaCl or KBr) can be used.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

Data compiled from standard IR correlation tables.[18][19][20][21][22]

Interpretation of the IR Spectrum

-

The most characteristic peak in the IR spectrum of this compound is the strong, sharp absorption band for the ester carbonyl (C=O) stretch between 1735-1750 cm⁻¹.[15][18] Its presence is a clear indicator of the ester functional group.

-

The presence of both aromatic and aliphatic C-H stretches just below and above 3000 cm⁻¹ confirms the two different types of C-H bonds in the molecule.

-

A strong absorption in the fingerprint region between 1000-1300 cm⁻¹ is indicative of the C-O single bond stretch of the ester.[18][19]

-

The absorptions corresponding to the aromatic C=C stretching vibrations further confirm the presence of the benzene ring.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible spectral data.[10][12]

NMR Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

IR Sample Preparation (ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound onto the center of the ATR crystal.

-

Acquire the IR spectrum of the sample.

-

Clean the ATR crystal thoroughly after the measurement.

Data Integration and Structural Confirmation Workflow

The synergistic use of NMR and IR spectroscopy provides a robust confirmation of the this compound structure.

Sources

- 1. A new multifunctional, shine-enhancing emollient: PPG-3 benzyl ether myristate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 31161-71-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. specialchem.com [specialchem.com]

- 6. oasishealth.app [oasishealth.app]

- 7. PPG-3 Benzyl Ether Myristate | Crodamol STS | Cosmetic Ingredients Guide [ci.guide]

- 8. PPG-3 Benzyl Ether Myristate [tiiips.com]

- 9. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 10. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 11. GLP(Good laboratory Practices) - Spectrum Medical Industries Pvt. Ltd. [spectralab.net]

- 12. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. rsc.org [rsc.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of Benzyl Myristate in Organic Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Importance of Benzyl Myristate's Solubility

Physicochemical Characteristics of this compound

A comprehensive understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. This compound (also known as benzyl tetradecanoate) possesses a molecular formula of C21H34O2 and a molecular weight of approximately 318.5 g/mol .[1] Key estimated and experimental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 318.50 g/mol | [1] |

| Melting Point | 20.00 to 21.00 °C | [1] |

| Boiling Point | 404.00 to 405.00 °C (est.) | [1] |

| logP (o/w) | 7.90 - 8.305 (est.) | [1] |

| Water Solubility | 0.001481 mg/L @ 25 °C (est.) |

The molecule's structure, featuring a long, nonpolar fourteen-carbon chain from myristic acid and a moderately polar benzyl group, dictates its solubility. The high logP value indicates its lipophilic (oil-loving) and hydrophobic (water-fearing) nature. This inherent lipophilicity is the primary driver of its solubility in organic solvents and its very low solubility in water.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Intermolecular Forces at Play:

-

Van der Waals Forces (London Dispersion Forces): As a molecule with a significant hydrocarbon component, this compound's primary mode of interaction with nonpolar solvents is through these weak, temporary dipoles. The long alkyl chain allows for substantial surface area contact, promoting these interactions.

-

Dipole-Dipole Interactions: The ester functional group in this compound introduces a permanent dipole. This allows for stronger interactions with polar aprotic solvents (e.g., acetone, ethyl acetate) compared to purely nonpolar solvents (e.g., hexane).

-

Hydrogen Bonding: this compound can act as a hydrogen bond acceptor at its carbonyl and ether oxygens. However, it lacks a hydrogen bond donor. This means it can interact with protic solvents (e.g., alcohols), but these interactions are not as strong as the hydrogen bonding between the solvent molecules themselves.[2][3]

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent. For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Predicted Solubility Profile of this compound

Based on its structure and the principles of solubility, a qualitative solubility profile for this compound in various classes of organic solvents can be predicted. One source explicitly states that this compound is "soluble in alcohol".

High Solubility is Expected in:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The long alkyl chain of the myristate portion will readily interact with these solvents via van der Waals forces.

-

Moderately Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): The dipole-dipole interactions between the ester group and the solvent, in addition to van der Waals forces, will promote solubility.

Moderate to Good Solubility is Expected in:

-

Alcohols (e.g., Ethanol, Methanol, Isopropanol): While this compound can act as a hydrogen bond acceptor, the dominant interactions will likely be dipole-dipole and van der Waals forces. The solubility may be slightly lower than in nonpolar or moderately polar aprotic solvents due to the energy required to disrupt the strong hydrogen bonding network of the alcohols.

Low to Negligible Solubility is Expected in:

-

Highly Polar Protic Solvents (e.g., Water): The large, nonpolar hydrocarbon tail makes it energetically unfavorable for this compound to dissolve in water, as this would require disrupting the strong hydrogen bonding between water molecules.[2][3]

Methodologies for Experimental Determination of Solubility

Given the absence of extensive published quantitative data, experimental determination of this compound's solubility is often necessary. The following protocols outline standard methods for this purpose.

I. Shake-Flask Method for Equilibrium Solubility

This is the most common and reliable method for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solute has settled. Centrifugation can be employed to expedite this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solid.

-

Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or by evaporating the solvent and weighing the residue.

-

Calculation: Express the solubility in terms of mass per volume (e.g., g/100 mL) or molarity.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

II. High-Throughput Screening (HTS) for Apparent Solubility

For rapid screening of solubility in multiple solvents, automated HTS methods can be employed. These methods typically measure apparent solubility, which may not represent true equilibrium solubility but is useful for initial formulation development.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., dimethyl sulfoxide - DMSO).

-

Solvent Plate Preparation: Dispense the target organic solvents into the wells of a microtiter plate.

-

Addition of Solute: Add a small, precise volume of the this compound stock solution to each well.

-

Detection of Precipitation: Use automated nephelometry or turbidimetry to detect the point at which the compound precipitates as the solvent composition changes.

-

Data Analysis: Correlate the precipitation point with the concentration to determine the apparent solubility.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

-

Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A solvent with a polarity that closely matches that of this compound will likely be a good solvent.

-

Presence of Cosolvents: The addition of a cosolvent can significantly alter the polarity of the solvent system and, therefore, the solubility of this compound. This is a common strategy in formulation development to enhance the solubility of active pharmaceutical ingredients (APIs) and excipients.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. It is crucial to use pure this compound and high-purity solvents for accurate determinations.

Applications in Drug Development and Formulation

The solubility profile of this compound is of paramount importance in its application in drug development.

-

Topical Formulations: As a lipophilic vehicle, this compound can be used to dissolve and deliver poorly water-soluble APIs through the skin. Its emollient properties also contribute to the aesthetic feel of creams and lotions.

-

Parenteral Formulations: For APIs that are soluble in this compound, it can be considered as a component of oily depots for sustained-release intramuscular injections.

-

Solubilizer for Other Excipients: this compound can act as a solvent for other lipophilic components in a formulation, contributing to the overall stability and homogeneity of the product.

Caption: Relationship between this compound, Organic Solvents, Solubility, and Applications.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains to be extensively documented in publicly accessible literature, a strong theoretical understanding of its solubility profile can be derived from its physicochemical properties. Its inherent lipophilicity, owing to the long alkyl chain, makes it highly soluble in nonpolar and moderately polar aprotic solvents, and moderately soluble in alcohols. For researchers and formulation scientists, the experimental protocols provided in this guide offer a clear path to determining precise solubility data for their specific applications. A thorough understanding of the solubility of this compound is a critical enabler for its effective utilization in the development of advanced pharmaceutical and cosmetic formulations.

References

-

The Good Scents Company. (n.d.). This compound tetradecanoic acid, phenylmethyl ester. Retrieved from [Link]

-

Nagwa. (n.d.). Lesson Explainer: Properties of Esters. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation of Benzyl Myristate

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of benzyl myristate, an ester of significant interest in the pharmaceutical and cosmetic industries. While direct, in-depth studies on this compound are not extensively published, this guide synthesizes information from related long-chain fatty acid esters and established analytical methodologies to present a predictive and practical framework for researchers, scientists, and drug development professionals. The guide details the theoretical underpinnings of this compound's thermal behavior, outlines robust experimental protocols for its characterization, and discusses the likely degradation pathways and products. By providing a strong foundation in both theory and practice, this document aims to empower professionals to anticipate and mitigate stability challenges, ensuring product quality and efficacy.

Introduction: this compound in Context

This compound, the ester formed from the condensation of benzyl alcohol and myristic acid, is a versatile compound valued for its emollient and solubilizing properties.[1][2] It finds application in a variety of formulations, including topical drug delivery systems, skincare products, and hair care preparations.[3][4] In these applications, the product may be subjected to elevated temperatures during manufacturing, storage, or application, making a thorough understanding of its thermal stability paramount.

Thermal degradation can lead to a loss of the desired physical and chemical properties of the final product, the formation of potentially harmful byproducts, and a decrease in overall efficacy and shelf-life.[3] This guide will equip the reader with the necessary knowledge to assess and understand the thermal stability of this compound, thereby ensuring the development of robust and reliable formulations.

Theoretical Framework: Predicting the Thermal Behavior of this compound

The thermal stability of an ester like this compound is intrinsically linked to its molecular structure. The ester linkage is the most likely site of thermal cleavage. Based on studies of other long-chain esters, the degradation of this compound is expected to proceed through several potential pathways, primarily initiated by heat.[5][6]

One common degradation mechanism for esters with a β-hydrogen on the alcohol moiety is a six-centered elimination reaction, leading to the formation of a carboxylic acid and an alkene.[5] In the case of this compound, this specific pathway is less likely due to the absence of a β-hydrogen in the benzyl group. Therefore, other mechanisms are expected to dominate.

At elevated temperatures, homolytic cleavage of the ester bond can occur, generating radicals that can initiate a cascade of further reactions. The primary degradation products are likely to be myristic acid and toluene (from the benzyl radical). Further decomposition of myristic acid can lead to a variety of smaller, volatile fatty acids and alkanes.[7] In the presence of oxygen, oxidative degradation pathways will also contribute, potentially leading to the formation of aldehydes, ketones, and other oxygenated species.

Analytical Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound. The primary techniques recommended are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is a fundamental technique for determining the temperature at which a material begins to decompose.

Table 1: Key Parameters from Thermogravimetric Analysis

| Parameter | Description |

| Onset Temperature (Tonset) | The temperature at which significant mass loss begins. This is a primary indicator of thermal stability. |

| Temperature of Maximum Degradation Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the derivative TGA (DTG) curve. |

| Residual Mass | The percentage of the initial mass remaining at the end of the experiment, indicating the extent of non-volatile degradation products or char formation. |

This protocol is based on established standards such as ASTM E1131 and ISO 11358.[10][11]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. For studying oxidative stability, a similar experiment can be run using air as the purge gas.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum degradation rate.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, and can also provide information on decomposition through the observation of exothermic or endothermic events.[13][14]

Table 2: Key Parameters from Differential Scanning Calorimetry

| Parameter | Description |

| Melting Point (Tm) | The temperature at which the substance transitions from a solid to a liquid. For esters, this is influenced by the chain length and saturation.[13] |

| Enthalpy of Fusion (ΔHf) | The amount of energy required to melt the sample, providing insight into the crystallinity of the material.[13] |

| Decomposition Exotherm/Endotherm | The heat flow associated with the decomposition process. Exothermic events indicate a release of energy, which can be a safety concern. |

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[13]

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.[13]

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[13]

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above its expected decomposition temperature (e.g., 400 °C).[13]

-

-

-

Data Analysis:

-

Identify the melting peak and determine the onset temperature and the peak maximum (Tm).

-

Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf).

-

Observe any exothermic or endothermic events at higher temperatures that may correspond to decomposition.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification

To identify the volatile and semi-volatile products formed during thermal degradation, GC-MS is the method of choice. This involves heating the sample under controlled conditions and then introducing the evolved gases into the GC-MS system for separation and identification.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a headspace vial or a pyrolysis tube.

-

Thermal Stress: Heat the sample to a temperature above its determined Tonset from TGA for a specified period.

-

GC-MS Analysis:

-

Injection: Introduce an aliquot of the headspace gas or the pyrolyzate into the GC-MS system.

-

Separation: Use a suitable GC column (e.g., a non-polar or mid-polar column) and a temperature program that allows for the separation of the expected degradation products.

-

Detection: Acquire mass spectra of the eluting compounds.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualization of Experimental Workflows

Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.

Caption: Workflow for Differential Scanning Calorimetry (DSC) of this compound.

Anticipated Degradation Profile of this compound

Based on the chemistry of esters and thermal degradation studies of related compounds, the following degradation profile for this compound can be anticipated:

-

Initial Stage: At moderately elevated temperatures, the primary degradation pathway is expected to be the hydrolysis of the ester bond if moisture is present, yielding myristic acid and benzyl alcohol.[15]

-

Advanced Stage: At higher temperatures, in the absence of significant moisture, homolytic cleavage of the ester bond will likely occur. This will generate benzyl and myristoyl radicals.

-

The benzyl radical can abstract a hydrogen atom to form toluene or can couple with other radicals.

-

The myristoyl radical can undergo decarbonylation to form a tridecyl radical, which can then lead to the formation of various alkanes and alkenes.

-

-

Oxidative Degradation: In the presence of air, the degradation process will be more complex, involving the formation of hydroperoxides that can decompose to form a variety of aldehydes, ketones, and smaller carboxylic acids. Benzyl alcohol, if formed, can be oxidized to benzaldehyde and benzoic acid.[16]

Caption: Proposed Thermal Degradation Pathways for this compound.

Enhancing the Thermal Stability of this compound Formulations

Several strategies can be employed to enhance the thermal stability of formulations containing this compound:

-

Inclusion of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E), can help to mitigate oxidative degradation pathways by scavenging free radicals.

-

Control of Headspace Oxygen: For products packaged in sealed containers, minimizing the oxygen in the headspace by purging with an inert gas like nitrogen can significantly reduce oxidative degradation.

-

pH Control: In aqueous formulations, maintaining an optimal pH can minimize hydrolysis. For esters, a neutral to slightly acidic pH is generally preferred to slow the rate of hydrolysis.[15]

-

Protection from Light: UV radiation can provide the energy to initiate degradation. The use of opaque or UV-protective packaging can be beneficial.

Conclusion

While specific literature on the thermal stability of this compound is sparse, a robust understanding of its likely behavior can be extrapolated from the extensive knowledge of related fatty acid esters. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the thermal characterization of this compound. By employing the detailed analytical protocols herein and considering the proposed degradation pathways, it is possible to design and develop stable and effective formulations, ensuring product quality and safety. A thorough understanding of the thermal properties of this compound is not merely an academic exercise but a critical component of successful product development.

References

-

Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

- Jiménez, A., Berenguer, V., López, J., & Santamaría, G. (1993). Characterization of fatty acid methyl esters by thermal analysis. Journal of Thermal Analysis, 39(5), 635-645.

-

ASM International. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

MaTestLab. (2024, September 16). ISO 11358 Thermogravimetry of Polymers. Retrieved from [Link]

- Moser, B. R., & Cermak, S. C. (2012). Engineering Green Lubricants IV: Influence of Structure on the Thermal Behavior of Linear and Branched Aliphatic Fatty Acid-Derived Diesters. Energy & Fuels, 26(7), 4441-4447.

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

-

Noncomedogenic.co.za. (2025, March 17). Ppg 3 Benzyl Ether Myristate. Retrieved from [Link]

-

Centexbel. (n.d.). Thermogravimetric Analysis according to ISO 11358-1. Retrieved from [Link]

- García-Santander, C. M., et al. (2014). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Journal of Thermal Analysis and Calorimetry, 118(1), 223-229.

-

Infinita Lab. (n.d.). ASTM D7029-09 Determination of Reactivity of Unsaturated Polyesters and Vinyl Esters at 180.0°F (82.2°C). Retrieved from [Link]

- Onwudili, J. A., et al. (2013). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production. Journal of the Energy Institute, 86(3), 156-163.

- Peters, M. A., et al. (2013). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel production.

-

Oasis app. (n.d.). PPG-3 Benzyl Ether Myristate Health Benefits and Risks. Retrieved from [Link]

-

Cosmetic Ingredients Guide. (2024, March 29). PPG-3 Benzyl Ether Myristate | Crodamol STS. Retrieved from [Link]

- Chu, P., et al. (1998). A new multifunctional, shine-enhancing emollient: PPG-3 benzyl ether myristate. Journal of Cosmetic Science, 49(5), 277-289.

-

ResearchGate. (n.d.). Differential Scanning Calorimetry (DSC) data of poly(ester-amides). Retrieved from [Link]

- Cooper, A. (2008). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 138(1-2), 1-11.

-

Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester. Retrieved from [Link]

-

Intertek Inform. (2022, August 9). ASTM E 1981 : 2022 Standard Guide for Assessing Thermal Stability of Materials by Methods of Accelerating Rate Calorimetry. Retrieved from [Link]

-

Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method. Retrieved from [Link]

-

DTIC. (n.d.). Differential Scanning Calorimetry as a Method for Indicating Hydrolysis of Urethane Elastomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of esters/ethers derived from tartaric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101100432B - Method for synthesizing benzyldimethyl[3-(myristamide)propyl]ammonium chloride.

-

PubMed. (2018, March 1). Thermal Degradation of Long Chain Fatty Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). ASTM E2550-TGA.pdf. Retrieved from [Link]

-

PubMed. (2014, May 1). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Retrieved from [Link]

-

Eureka. (n.d.). Method for synthesizing benzyldimethyl[3-(myristamide)propyl]ammonium chloride. Retrieved from [Link]

-

Intertek Inform. (n.d.). ASTM D3545-95 - Standard Test Method for Alcohol Content and Purity of Acetate Esters by Gas Chromatography. Retrieved from [Link]

-

PubMed. (2010). Development studies on determination of preservatives decomposition products. Retrieved from [Link]

- Google Patents. (n.d.). EP1800653B1 - Cosmetic, esp. silicon-free composition comprising PPG-3 Benzyl ether myristate.

-

COSMILE Europe. (n.d.). PPG-3 BENZYL ETHER MYRISTATE – Ingredient. Retrieved from [Link]

-

PubChem. (n.d.). Isopropyl Myristate. Retrieved from [Link]

-

CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

-

PMC. (n.d.). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. Retrieved from [Link]

-

precisionFDA. (n.d.). PPG-3 BENZYL ETHER MYRISTATE. Retrieved from [Link]

-

PMC. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]

-

MDPI. (2020, December 24). Detection of Orange Essential Oil, Isopropyl Myristate, and Benzyl Alcohol in Lemon Essential Oil by FTIR Spectroscopy Combined with Chemometrics. Retrieved from [Link]

Sources

- 1. specialchem.com [specialchem.com]

- 2. oasishealth.app [oasishealth.app]

- 3. Ppg 3 Benzyl Ether Myristate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]

- 4. PPG-3 Benzyl Ether Myristate | Crodamol STS | Cosmetic Ingredients Guide [ci.guide]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dl.asminternational.org [dl.asminternational.org]

- 9. matestlabs.com [matestlabs.com]

- 10. infinitalab.com [infinitalab.com]

- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Putative Mechanisms of Action of Benzyl Myristate in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. Benzyl myristate is a chemical compound with limited publicly available data on its specific biological activities. The mechanisms of action proposed herein are hypothetical and based on the known functions of its constituent moieties, benzyl alcohol and myristic acid. Further experimental validation is required to substantiate these hypotheses.

Preamble: Navigating the Unexplored Biological Landscape of this compound

In the vast expanse of chemical biology and drug discovery, countless molecules hold the potential for novel therapeutic applications. This compound, an ester formed from benzyl alcohol and myristic acid, represents one such entity with a currently undefined biological role. While extensively utilized in the cosmetic industry, its interaction with biological systems at a molecular level remains largely uncharted territory. This guide, therefore, serves not as a definitive statement of fact, but as a scientifically-grounded roadmap for researchers poised to investigate the biological mechanisms of this intriguing compound. By dissecting the known activities of its parent molecules, we can construct plausible hypotheses and outline a rigorous experimental framework to elucidate the true biological function of this compound.

Part 1: Physicochemical Properties and Structural Considerations

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value/Description | Source |

| Molecular Formula | C21H34O2 | - |

| Molecular Weight | 318.5 g/mol | - |

| Appearance | Colorless to pale yellow liquid | - |

| Solubility | Insoluble in water; Soluble in organic solvents | - |

| LogP (Octanol-Water Partition Coefficient) | High (estimated) | - |

The high lipophilicity of this compound, inferred from its structure, suggests a propensity to interact with and cross cellular membranes, a critical factor in its potential biological activity.

Part 2: Deconstructing the Moieties - Foundations for Mechanistic Hypotheses

The biological activity of an ester is often a composite of the functions of its constituent alcohol and carboxylic acid, potentially with emergent properties arising from their combination.

The Benzyl Moiety: A Gateway to Cellular Interaction

Benzyl alcohol and its derivatives are known to exert a range of biological effects.

-

Membrane Fluidization and Permeation: Benzyl alcohol is known to insert into lipid bilayers, thereby increasing membrane fluidity.[1] This action can alter the function of membrane-bound proteins, such as receptors and ion channels. The lipophilic nature of the benzyl group in this compound could facilitate its accumulation in cellular membranes, potentially leading to similar effects.

-

Antimicrobial Activity: Benzyl alcohol exhibits antimicrobial properties by disrupting the integrity of microbial cell membranes, leading to cell lysis.[2] It is plausible that this compound, upon enzymatic hydrolysis or as an intact molecule, could exert similar effects.

-

Receptor Interactions: Various benzyl derivatives have been shown to bind to a range of receptors, including opioid, cannabinoid, and serotonin transporters.[3][4][5] This raises the possibility that this compound could act as a ligand for specific receptor types, thereby modulating their signaling pathways.

The Myristate Moiety: A Key Player in Cellular Signaling

Myristic acid, a 14-carbon saturated fatty acid, is not merely a metabolic fuel but an active participant in crucial cellular processes.

-

Protein Myristoylation: Myristic acid is covalently attached to the N-terminal glycine of a wide array of cellular proteins in a process known as myristoylation. This lipid modification is critical for protein trafficking, subcellular localization, and signal transduction.[6][7] Key proteins involved in signaling cascades, such as G-protein alpha subunits and Src-family kinases, are myristoylated.

-

Anti-inflammatory and Antioxidant Effects: Studies have indicated that myristic acid possesses anti-inflammatory and antioxidant properties.[8] It has been shown to induce the expression of the anti-inflammatory cytokine IL-10 in macrophages.[8]

-

Modulation of Lipid Metabolism: As a fatty acid, myristic acid and its esters can influence lipid metabolism and cellular lipid composition, which can have downstream effects on cellular signaling and membrane structure.

Part 3: Hypothesized Mechanisms of Action for this compound

Based on the activities of its constituent parts, we can propose several putative mechanisms of action for this compound in biological systems. These hypotheses provide a framework for experimental investigation.

Hypothesis 1: Modulation of Cellular Signaling through Membrane Intercalation and Alteration of Membrane Fluidity

The lipophilic nature of this compound suggests it could readily partition into cellular membranes.

Putative Pathway:

-

Membrane Insertion: this compound passively diffuses into the lipid bilayer of the plasma membrane and organellar membranes.

-

Increased Fluidity: The presence of this compound disrupts the ordered packing of phospholipids, leading to an increase in membrane fluidity.

-

Altered Protein Function: This change in the lipid environment could modulate the activity of membrane-associated proteins, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Downstream Signaling Effects: Altered protein function leads to changes in intracellular signaling cascades, such as cyclic AMP (cAMP) levels, calcium fluxes, or mitogen-activated protein kinase (MAPK) pathways.

Caption: Hypothetical pathway of membrane-mediated signaling modulation by this compound.

Hypothesis 2: A Prodrug Approach - Intracellular Release of Bioactive Moieties

This compound could act as a prodrug, being hydrolyzed by intracellular esterases to release benzyl alcohol and myristic acid, which then exert their individual biological effects.

Putative Pathway:

-

Cellular Uptake: this compound enters the cell via passive diffusion.

-

Esterase Hydrolysis: Intracellular carboxylesterases cleave the ester bond of this compound.

-

Release of Bioactive Components: Benzyl alcohol and myristic acid are released into the cytoplasm.

-

Independent Actions: Benzyl alcohol could affect membrane properties or other targets, while myristic acid could be incorporated into proteins via myristoylation or influence inflammatory pathways.

Caption: Prodrug activation hypothesis for this compound within a cell.

Hypothesis 3: Direct Interaction with Specific Protein Targets

It is conceivable that the intact this compound molecule could bind to specific protein targets, acting as an agonist, antagonist, or allosteric modulator.

Putative Targets:

-

Nuclear Receptors: The lipophilic nature of this compound makes it a candidate ligand for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs) or liver X receptors (LXRs), which are involved in lipid metabolism and inflammation.

-

Enzymes: this compound could act as a competitive or non-competitive inhibitor of enzymes involved in key metabolic or signaling pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Other Receptors: As with other benzyl derivatives, direct binding to neurotransmitter receptors or ion channels is a possibility.

Part 4: An Experimental Guide to Elucidating the Mechanism of Action